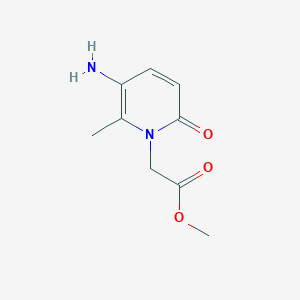

Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-(3-amino-2-methyl-6-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C9H12N2O3/c1-6-7(10)3-4-8(12)11(6)5-9(13)14-2/h3-4H,5,10H2,1-2H3 |

InChI Key |

IPORHKDNISNAIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Dihydropyridinone Core

The dihydropyridinone scaffold is generally synthesized via condensation reactions involving appropriate pyridine or pyridone precursors with aldehydes or related carbonyl compounds in alkaline media. For example, treatment of 4-aminotetrahydropyridinylidene salts with aldehydes in alkaline aqueous solution at room temperature over several days leads to substituted dihydropyridinones.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Suspension of 4-aminotetrahydropyridinylidene salt in water | Starting material |

| 2 | Addition of KOH solution, stirring at room temperature until dissolution (5–20 min) | Formation of reactive intermediate |

| 3 | Addition of aromatic or aliphatic aldehyde | Nucleophilic addition |

| 4 | Stirring at room temperature for 4–5 days | Formation of substituted dihydropyridinone derivatives |

| 5 | Filtration, washing, drying, and recrystallization | Isolated pure product |

For example, benzaldehyde reacts with the salt in KOH solution to give 5-substituted dihydropyridinones in 50–68% yields after recrystallization.

Introduction of the Amino Group at the 5-Position

The amino group at the 5-position can be introduced by reduction or amination reactions. One approach involves catalytic hydrogenation of precursor compounds containing a suitable leaving group or unsaturation at the 5-position.

For instance, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride was prepared by catalytic hydrogenation of a precursor in methanol and aqueous ammonia using Raney Nickel under hydrogen atmosphere at 50 °C for 11 hours, yielding the amino-substituted product in 87.5% yield after acid treatment and recrystallization.

Esterification to Form the Methyl Acetate Moiety

The ester group is typically introduced by alkylation of the nitrogen atom with methyl bromoacetate or by direct esterification of the corresponding carboxylic acid derivative.

Alternatively, condensation of the dihydropyridinone nitrogen with methyl chloroacetate under basic conditions can yield the methyl 2-(dihydropyridin-1-yl)acetate structure.

In industrial or research settings, continuous flow processes and automated reactors are sometimes employed to control reaction parameters precisely, ensuring consistent quality and yield of the methyl ester derivative.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- Reaction time and temperature: Extended reaction times at room temperature (several days) are common for condensation steps to ensure complete conversion.

- Alkaline medium: KOH or other strong bases are essential to promote nucleophilic addition and ring closure.

- Purification: Recrystallization from ethyl acetate/cyclohexane or ethyl acetate alone is effective for obtaining analytically pure solids.

- Catalytic hydrogenation: Use of Raney Nickel under mild temperature and hydrogen pressure yields high purity amino derivatives.

- Continuous flow synthesis: Industrial methods may use automated reactors to maintain consistent reaction parameters and improve scalability.

Comparison with Related Compounds

While methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is structurally distinct, its preparation shares similarities with related pyridine and pyrimidine derivatives, where condensation and catalytic hydrogenation are key steps.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Dihydropyridinone core formation | Condensation of 4-aminotetrahydropyridinylidene salts with aldehydes | 4-aminotetrahydropyridinylidene salt, aldehyde, KOH | Room temp, aqueous, 4–5 days | 50–68% | Requires long reaction time |

| Amino group introduction | Catalytic hydrogenation | Raney Ni, H2, MeOH, aqueous NH3 | 50 °C, 11 h | ~87.5% | High yield, mild conditions |

| Esterification | N-alkylation with methyl chloroacetate or methyl bromoacetate | Methyl chloroacetate, base | Reflux or room temp | Not reported | Often done under controlled flow conditions |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

Substitution: Hydrolysis can be carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Key Observations :

- This could enhance solubility in polar solvents compared to lipophilic ethoxy-chain derivatives .

- Ester Group Complexity : The methyl acetate group in the target compound is simpler than the ethoxy chains in Compounds 11–12, likely reducing molecular weight and lipophilicity, which may influence bioavailability in pharmaceutical contexts.

Spectral and Physicochemical Properties

- ¹H NMR Shifts: Acetate protons in analogs resonate at δ 4.55–4.84 . The target’s acetate protons are expected to appear in a similar range, but the amino group may deshield adjacent protons.

- IR Spectroscopy: Analogs show strong carbonyl stretches (1748–1650 cm⁻¹) for the ester and pyridinone groups . The target’s amino group may introduce N–H stretches (~3300 cm⁻¹).

- Solubility: The amino group in the target compound could improve aqueous solubility relative to ethoxy-chain derivatives, which are more lipophilic .

Research Findings and Trends

Substituent-Driven Reactivity: Methyl and amino groups significantly alter electronic properties. For instance, 3-methyl substitution in Compound 12 reduces yield compared to unsubstituted analogs, suggesting steric effects .

Spectral Consistency: Acetate proton shifts remain consistent across analogs (δ 4.5–4.8), indicating minimal electronic perturbation from pyridinone substituents .

Functional Group Versatility: Boronic acid and ethoxy ester derivatives demonstrate the structural adaptability of dihydropyridinones for diverse applications .

Biological Activity

Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- IUPAC Name : Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

- CAS Number : 1864554-85-7

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exhibits various biological activities primarily attributed to its structural features, which include:

- Antiviral Activity : Compounds with similar pyridine and dihydropyridine structures have shown efficacy as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza . The compound may also exhibit activity against herpes simplex virus (HSV) and other viral pathogens.

- Antibacterial Properties : Research indicates that derivatives of dihydropyridine compounds demonstrate significant antibacterial activity against a range of gram-positive and gram-negative bacteria. The presence of the amino group is thought to enhance this activity by facilitating interactions with bacterial cell membranes .

- Anti-inflammatory Effects : Some studies suggest that compounds within this class can inhibit pro-inflammatory cytokines, thereby providing a potential therapeutic avenue for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate and related compounds:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of methyl derivatives against HSV in Vero cells. The results indicated that modifications to the structure significantly enhanced antiviral activity, with some compounds demonstrating over 60% inhibition of viral replication at low concentrations .

Case Study 2: Antibacterial Testing

In vitro evaluations against various bacterial strains showed that methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exhibited potent antibacterial effects. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties revealed that treatment with this compound reduced LPS-induced TNFα production in murine models. This suggests a mechanism through which it could be beneficial in managing chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.